molecular formula C22H22F3N3O2S B2650276 4-((3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl)thio)-N-(3-methoxyphenyl)butanamide CAS No. 905787-09-9

4-((3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl)thio)-N-(3-methoxyphenyl)butanamide

Cat. No.: B2650276
CAS No.: 905787-09-9
M. Wt: 449.49
InChI Key: XSIAUQGZEQIJLK-UHFFFAOYSA-N
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Description

4-((3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl)thio)-N-(3-methoxyphenyl)butanamide is a complex organic compound with a unique structure that includes a quinoline core, a cyano group, and a trifluoromethyl group

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology and Medicine

The compound’s potential biological activity makes it a candidate for drug discovery and development. It may exhibit pharmacological properties such as anti-inflammatory, anticancer, or antimicrobial activities, although specific studies would be required to confirm these effects.

Industry

In the materials science field, the compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl)thio)-N-(3-methoxyphenyl)butanamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Quinoline Core: This can be achieved through a Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene.

    Introduction of the Cyano and Trifluoromethyl Groups: These groups can be introduced via nucleophilic substitution reactions using appropriate reagents such as cyanide salts and trifluoromethylating agents.

    Thioether Formation: The quinoline derivative is then reacted with a thiol to form the thioether linkage.

    Amidation: Finally, the compound is subjected to amidation with 3-methoxyphenylbutanoic acid under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 4-((3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl)thio)-N-(3-methoxyphenyl)butanamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the cyano and trifluoromethyl groups could enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-((3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl)thio)-N-(3-methoxyphenyl)butanamide: shares structural similarities with other quinoline derivatives, such as:

Uniqueness

The combination of the cyano, trifluoromethyl, and thioether groups in a single molecule is relatively unique, providing a distinct set of chemical and physical properties. This uniqueness can be leveraged in various applications, from drug design to material science.

Properties

IUPAC Name

4-[[3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]-N-(3-methoxyphenyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F3N3O2S/c1-30-15-7-4-6-14(12-15)27-19(29)10-5-11-31-21-17(13-26)20(22(23,24)25)16-8-2-3-9-18(16)28-21/h4,6-7,12H,2-3,5,8-11H2,1H3,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSIAUQGZEQIJLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CCCSC2=NC3=C(CCCC3)C(=C2C#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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